molecular formula C15H18N4O5S3 B2727701 methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate CAS No. 1251543-20-0

methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2727701
CAS No.: 1251543-20-0
M. Wt: 430.51
InChI Key: ZGPISXBYFOQNQT-UHFFFAOYSA-N
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Description

The target compound, methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate, is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core with a sulfanyl (-S-) linkage to a methylene group.
  • A methanesulfonamido-acetamido substituent at the 5-position of the thiadiazole ring.
  • A methyl benzoate ester at the para position of the benzene ring.

1,3,4-Thiadiazoles are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 4-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S3/c1-19(27(3,22)23)8-12(20)16-14-17-18-15(26-14)25-9-10-4-6-11(7-5-10)13(21)24-2/h4-7H,8-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPISXBYFOQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole derivative with N-methylmethylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamido group.

    Esterification: Finally, the benzoate ester is formed by reacting the intermediate compound with methyl benzoate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzoate esters with different nucleophilic groups.

Scientific Research Applications

Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Structural Features

The table below compares key structural differences between the target compound and its analogs:

Compound Name Thiadiazole Substituents (Position 5) Benzoate/Acetamide Group Key Functional Groups Reference
Target Compound 2-(N-methylmethanesulfonamido)acetamido Methyl benzoate Sulfonamido, ester -
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate 1-naphthylmethylsulfanyl Methyl benzoate Naphthyl, ester
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 4-chlorobenzylsulfanyl N-(2,4-dimethylphenyl)acetamide Chloro, alkylamide
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-chlorobenzylsulfanyl 4-(dimethylsulfamoyl)benzamide Chloro, sulfamoyl
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide benzylsulfanyl N-(3-chloro-4-methylphenyl)acetamide Benzyl, chloro

Key Observations :

  • The target compound’s methanesulfonamido-acetamido group is unique, enhancing polarity compared to lipophilic substituents like naphthyl or benzyl .
  • The methyl benzoate ester is shared with , suggesting similar hydrolytic stability and metabolic pathways.

Physicochemical Properties

Property Target Compound Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-...} () 2-({5-[(4-Chlorobenzyl)sulfanyl]-...} ()
Molecular Weight ~500 g/mol (estimated) ~550 g/mol ~450 g/mol
Solubility Moderate (polar groups) Low (naphthyl) Low (chloro, alkylamide)
LogP (Lipophilicity) ~2.5 (estimated) ~4.0 ~3.2

Analysis :

  • The methanesulfonamido group improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ).
  • The ester group may confer higher bioavailability than amide-linked derivatives .

Biological Activity

Methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives and features a benzoate ester group, a thiadiazole ring, and a sulfonamide group. The synthesis typically involves several steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
  • Introduction of the Sulfonamide Group : Achieved by reacting the thiadiazole derivative with N-methylmethanesulfonamide using a coupling agent like dicyclohexylcarbodiimide (DCC).
  • Acetylation : The compound is acetylated with acetic anhydride to introduce the acetamido group.
  • Esterification : Finally, methyl benzoate is reacted with the intermediate to form the benzoate ester.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example:

  • In vitro studies demonstrated significant inhibition of growth in bacteria and protozoa, particularly against Trypanosoma cruzi and Leishmania donovani. The compound showed an IC50 value of approximately 56.34 μM against T. cruzi, outperforming traditional treatments like Benznidazole and Metronidazole in some cases .
PathogenIC50 (μM)Comparison to Controls
T. cruzi56.34More potent than Benznidazole
L. donovani10.07More potent than Amphotericin B

Cytotoxicity

Cytotoxicity assessments on Vero cells revealed low toxicity levels for this compound, indicating its potential as a therapeutic agent with minimal adverse effects on mammalian cells . The low cytotoxicity profile enhances its appeal for further drug development.

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Interaction : The compound binds to specific enzymes and receptors, modulating their activity.
  • Thiadiazole Ring Role : The thiadiazole moiety contributes significantly to the compound's specificity and potency by facilitating interactions with biological targets .

Case Study 1: Antiprotozoal Activity

In a study assessing various thiadiazole derivatives, this compound demonstrated remarkable efficacy against epimastigotes of T. cruzi. The results indicated an inhibition percentage significantly higher than that of standard treatments at comparable concentrations .

Case Study 2: Synergistic Effects

Another research highlighted the potential synergistic effects when combined with other antiprotozoal agents. When used in combination therapies, this compound enhanced the overall efficacy against resistant strains of Leishmania spp., suggesting its utility in multi-drug regimens .

Q & A

Q. How can researchers confirm the purity and structural integrity of methyl 4-[...]benzoate after synthesis?

Q. What are the critical steps in synthesizing methyl 4-[...]benzoate?

  • Methodological Answer : Synthesis typically involves:

Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives.

Sulfanyl linkage : Coupling the thiadiazole intermediate with a mercaptomethyl benzoate using Mitsunobu conditions or nucleophilic substitution.

Acetamido functionalization : Introduce the N-methylmethanesulfonamido group via amidation.
Monitor each step using TLC and optimize reaction conditions (e.g., reflux in ethanol or dichloromethane) to avoid side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for methyl 4-[...]benzoate derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., thione-thiol tautomers in thiadiazoles) or solvent effects. Use deuterated solvents for NMR consistency and variable-temperature NMR to study dynamic processes. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational approaches predict the reactivity of methyl 4-[...]benzoate in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density (e.g., HOMO-LUMO gaps) and identify reactive sites. Molecular docking studies (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., bacterial sulfotransferases). Validate predictions with in vitro assays .

Q. How does the thiadiazole ring influence the compound’s biological activity?

  • Methodological Answer : The 1,3,4-thiadiazole core enhances electron-deficient character, improving binding to enzymes via π-π stacking or hydrogen bonding. Compare bioactivity of analogs with/without the thiadiazole moiety (e.g., IC₅₀ values against Leishmania spp.) to establish structure-activity relationships (SAR) .

Q. How can researchers design derivatives to improve metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring to reduce oxidative metabolism. Replace the methyl ester with a tert-butyl ester to hinder esterase cleavage. Evaluate stability via liver microsome assays and HPLC-based metabolic profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for similar compounds?

  • Methodological Answer : Variations in assay protocols (e.g., incubation time, cell lines) may explain conflicting results. Standardize testing using guidelines like CLSI for antimicrobial assays. Replicate experiments with controlled conditions (e.g., pH, temperature) and report statistical significance (p-values) .

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